![molecular formula C10H13N5 B1289536 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 252722-52-4](/img/structure/B1289536.png)

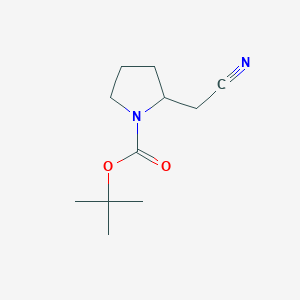

4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Vue d'ensemble

Description

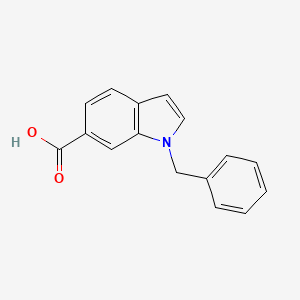

4-(pipérazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine est un composé hétérocyclique qui présente un noyau pyrrolo[2,3-d]pyrimidine avec un groupement pipérazine attaché en position 4. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.

Mécanisme D'action

Target of Action

The primary targets of 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine are the α2-adrenergic receptor and the 5-HT1A receptor . It acts as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of heart rate and blood pressure.

Mode of Action

As an antagonist of the α2-adrenergic receptor, 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine binds to the receptor and prevents its activation by endogenous catecholamines . This results in an increase in neurotransmitter release and enhanced sympathetic activity. As a partial agonist of the 5-HT1A receptor, it can both activate the receptor at higher concentrations and block the receptor at lower concentrations .

Biochemical Pathways

The compound’s interaction with the α2-adrenergic and 5-HT1A receptors affects several biochemical pathways. For instance, antagonism of the α2-adrenergic receptor can lead to increased levels of cyclic AMP (cAMP), which can further affect various downstream signaling pathways . On the other hand, activation of the 5-HT1A receptor can lead to decreased neuronal excitability and neurotransmitter release .

Result of Action

The molecular and cellular effects of 4-(Piperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine’s action are primarily related to its interaction with its target receptors. By acting as an antagonist of the α2-adrenergic receptor, it can enhance sympathetic activity and neurotransmitter release . As a partial agonist of the 5-HT1A receptor, it can modulate neuronal excitability and neurotransmitter release .

Analyse Biochimique

Biochemical Properties

4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This phosphorylation can activate or deactivate the target protein, thereby regulating various cellular processes . The compound’s interaction with protein kinases suggests its potential as a kinase inhibitor, which could be valuable in cancer treatment .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific protein kinases, the compound can disrupt signaling pathways that are crucial for cell growth and proliferation . This disruption can lead to the inhibition of cancer cell growth, making it a potential candidate for anticancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of protein kinases, inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell growth and survival . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of protein kinases, resulting in prolonged effects on cell signaling and growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit protein kinases without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 4-(pipérazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine implique généralement les étapes suivantes :

Formation du noyau pyrrolo[2,3-d]pyrimidine : Cela peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés tels que la 2-aminopyrimidine et les composés 1,3-dicarbonylés.

Introduction du groupement pipérazine : Le groupement pipérazine peut être introduit par des réactions de substitution nucléophile. Par exemple, le noyau pyrrolo[2,3-d]pyrimidine peut être mis à réagir avec la pipérazine en présence d'une base et d'un solvant appropriés.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l'accent sur la capacité de mise à l'échelle, le rendement et la rentabilité. Des techniques telles que la chimie en écoulement continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l'efficacité de la production.

Analyse Des Réactions Chimiques

Types de réactions

4-(pipérazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions communs

Oxydation : Peroxyde d'hydrogène, permanganate de potassium, acide acétique.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, éthanol.

Substitution : Halogénures d'alkyle, chlorures d'acyle, bases telles que l'hydroxyde de sodium ou le carbonate de potassium.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle pipérazine.

Applications De Recherche Scientifique

4-(pipérazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine a plusieurs applications en recherche scientifique, notamment :

Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement des troubles neurologiques et du cancer.

Études biologiques : Il est utilisé comme composé outil pour étudier diverses voies biologiques et cibles moléculaires.

Biologie chimique : Le composé sert d'échafaudage pour le développement de sondes chimiques afin d'étudier les fonctions et les interactions des protéines.

Développement pharmaceutique : Il est étudié comme composé de tête pour le développement de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés.

5. Mécanisme d'action

Le mécanisme d'action de 4-(pipérazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un inhibiteur ou un modulateur de ces cibles, affectant ainsi diverses voies cellulaires. Par exemple, il peut inhiber l'acétylcholinestérase, conduisant à des niveaux accrus d'acétylcholine dans le cerveau .

Comparaison Avec Des Composés Similaires

Composés similaires

2-(4-phénylpiperazin-1-yl)pyrimidine-5-carboxamide : Ce composé présente également un groupement pipérazine attaché à un noyau pyrimidine et est étudié pour son activité inhibitrice de l'acétylcholinestérase.

N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide : Ce composé est étudié pour son activité antituberculeuse.

2-(furan-2-yl)-N5-(2-(4-phénylpiperazin-1-yl)éthyl)thiazolo[5,4-d]pyrimidine-5,7-diamine : Ce composé est un agoniste inverse puissant et sélectif du récepteur de l'adénosine A2A.

Unicité

4-(pipérazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine est unique en raison de ses caractéristiques structurales spécifiques et du potentiel de diverses activités biologiques. Sa combinaison d'un noyau pyrrolo[2,3-d]pyrimidine avec un groupement pipérazine fournit un échafaudage polyvalent pour le développement de nouveaux agents thérapeutiques et de sondes chimiques.

Propriétés

IUPAC Name |

4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-2-12-9-8(1)10(14-7-13-9)15-5-3-11-4-6-15/h1-2,7,11H,3-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSXQBNNRGZPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592472 | |

| Record name | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252722-52-4 | |

| Record name | 4-Piperazin-1-yl-1H-pyrrolo(2,3-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252722524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PIPERAZIN-1-YL-1H-PYRROLO(2,3-D)PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB8UC7WSZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)